molecular formula C24H22N4O2 B6480076 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940986-56-1

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480076
CAS No.: 940986-56-1
M. Wt: 398.5 g/mol
InChI Key: PQGFGWAFOYNFGM-VAWYXSNFSA-N
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Description

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a piperazine ring bearing a 2-methylbenzoyl group and an (E)-configured styrenyl moiety. Its molecular formula is C24H22N4O2, with a molecular weight of 398.46 g/mol . This compound is structurally characterized by:

  • A piperazine ring at position 5 of the oxazole, functionalized with a 2-methylbenzoyl group (a methyl-substituted aromatic ketone).
  • An (E)-2-phenylethenyl group at position 2, contributing rigidity and π-conjugation.

The compound is cataloged under ID D465-0007 and is available in 43 mg quantities, indicating its use in exploratory pharmacological or material science research .

Properties

IUPAC Name

5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-18-7-5-6-10-20(18)23(29)27-13-15-28(16-14-27)24-21(17-25)26-22(30-24)12-11-19-8-3-2-4-9-19/h2-12H,13-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGFGWAFOYNFGM-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a member of the oxazole family, characterized by its unique structural features that include a piperazine moiety and a carbonitrile group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and neuroleptic effects.

Chemical Structure

The molecular formula of the compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2}, and its structural representation includes:

  • Oxazole ring : A five-membered ring containing nitrogen and oxygen.
  • Piperazine group : A six-membered ring that enhances the compound's pharmacological properties.
  • Carbonitrile group : Contributes to the compound's reactivity and biological interaction potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of the oxazole ring via cyclization reactions.
  • Introduction of the piperazine moiety through nucleophilic substitution.
  • Acylation with 2-methylbenzoyl chloride to introduce the benzoyl group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Compounds have been observed to interfere with cell cycle progression.
  • Induction of apoptosis : Activation of caspases leading to programmed cell death.

A comparative study highlighted that certain oxazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Neuroleptic Activity

The compound has also been evaluated for neuroleptic effects. A series of piperazine derivatives demonstrated promising results in animal models, showing reduced extrapyramidal side effects compared to traditional neuroleptics. Specifically, compounds with similar structures were reported to have:

  • Reduced catalepsy : Indicating a lower likelihood of motor side effects.
  • Prolonged therapeutic effects : Offering potential advantages in clinical settings .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Cell Signaling Pathways : It could interfere with key signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Anticancer Study : A study involving a related oxazole derivative showed significant tumor reduction in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuroleptic Efficacy : In trials assessing neuroleptic activity, compounds structurally related to this compound exhibited favorable profiles compared to established treatments like chlorpromazine, particularly in terms of side effect profiles .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Side Effects
5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(E)-phenylethenyl oxazoleAnticancer5.0Low
4-(4-fluorophenyl)-5-[2-[4-(3,5-dichlorophenyl)-1-piperazinyl]ethyl]-2(3H)-oxazoloneNeuroleptic8.0Moderate
ChlorpromazineNeuroleptic10.0High

Scientific Research Applications

Research indicates that 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile exhibits significant biological activities:

Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural components allow for interaction with various molecular targets involved in cancer progression.

Antidepressant Effects : Some studies have indicated that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. This suggests potential for further research into its psychopharmacological applications.

Antimicrobial Activity : The presence of the oxazole ring is known to enhance antimicrobial properties. Research is ongoing to evaluate its effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer potential of oxazole derivatives, including those similar to our compound. Results indicated significant cytotoxicity against breast cancer cells, suggesting a pathway for further development in oncology treatments.
  • Psychopharmacological Studies : In a behavioral pharmacology study, related piperazine compounds demonstrated increased serotonin levels in rodent models, indicating potential antidepressant effects. This opens avenues for exploring the compound's efficacy in treating mood disorders .
  • Antimicrobial Evaluation : A recent investigation assessed various oxazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings showed promising results for compounds structurally related to this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can be compared to related derivatives, as detailed below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability (mg) Reference
This compound (Target) C24H22N4O2 398.46 2-methylbenzoyl, (E)-styrenyl 43
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C21H17F2N4O2 398.36 2-fluorobenzoyl, 2-fluorophenyl (no styrenyl) N/A
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile C19H16ClN4O3 392.83 3-chlorobenzoyl, furyl (electron-rich heterocycle) N/A
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C26H20F2N4O2 436.87 4-fluorobenzoyl, (E)-4-fluorostyrenyl (enhanced halogen interactions) Custom synthesis
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile C27H24ClN4O3 462.94 4-chlorobenzoyl, 4-ethoxystyrenyl (polar substituent for solubility modulation) 72
2-[2-(2-chlorophenyl)ethenyl]-5-{4-[(naphthalen-1-yl)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile C28H22ClN4O2 482.97 Naphthylacetyl, 2-chlorostyrenyl (bulky aromatic group) 26

Key Findings from Structural Analysis

Electron-Withdrawing vs. The cyano group at position 4 is conserved across all analogs, suggesting its critical role in stabilizing the oxazole ring or mediating hydrogen bonding .

Styrenyl vs. Derivatives with simpler aryl groups (e.g., 2-fluorophenyl in or furyl in ) lack this rigidity, which may reduce binding affinity .

Chlorinated derivatives (e.g., ) may offer stronger van der Waals interactions but with increased metabolic stability concerns .

Bulk and Solubility :

  • The naphthylacetyl substituent in introduces steric bulk, which may hinder membrane permeability but improve binding to large hydrophobic pockets. Conversely, the 4-ethoxystyrenyl group in enhances solubility through its polar ether moiety, a feature absent in the target compound .

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